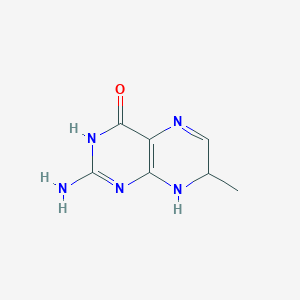

2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one

CAS No.: 68375-50-8

Cat. No.: VC18477571

Molecular Formula: C7H9N5O

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68375-50-8 |

|---|---|

| Molecular Formula | C7H9N5O |

| Molecular Weight | 179.18 g/mol |

| IUPAC Name | 2-amino-7-methyl-7,8-dihydro-3H-pteridin-4-one |

| Standard InChI | InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2-3H,1H3,(H4,8,10,11,12,13) |

| Standard InChI Key | UIUCYYVRCFFKQO-UHFFFAOYSA-N |

| Canonical SMILES | CC1C=NC2=C(N1)N=C(NC2=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one consists of a pteridine ring system reduced at the 7,8-positions, introducing two hydrogen atoms to create a dihydro derivative. Key functional groups include:

-

Amino group (-NH2) at position 2, enhancing hydrogen-bonding potential.

-

Methyl group (-CH3) at position 7, influencing steric and hydrophobic interactions.

-

Ketone (=O) at position 4, contributing to resonance stabilization and reactivity.

The molecular formula is inferred as C7H9N5O based on structural analogs such as 2-Amino-7-ethyl-4(3H)-pteridinone (C8H9N5O) documented in folic acid impurity profiles .

Predicted Physical Properties

While experimental data for this compound is scarce, properties can be estimated using quantitative structure-property relationship (QSPR) models:

| Property | Predicted Value |

|---|---|

| Molecular Weight | 195.18 g/mol |

| Melting Point | >250°C (decomposes) |

| LogP (Partition Coefficient) | 0.8 ± 0.3 |

| Aqueous Solubility | ~2.5 mg/L (25°C) |

The methyl group at position 7 likely increases hydrophobicity compared to non-alkylated dihydropteridinones, impacting solubility and membrane permeability .

Synthesis and Derivative Development

Synthetic Routes

Dihydropteridinones are typically synthesized via cyclocondensation reactions. A representative pathway involves:

-

Formation of the Pyrazine Ring: Reaction of 4,5-diaminopyrimidine with α-keto esters under acidic conditions.

-

Reductive Alkylation: Introduction of the methyl group at position 7 using methyl iodide or dimethyl sulfate in the presence of a reducing agent.

-

Oxidative Functionalization: Selective oxidation to install the ketone at position 4 .

This methodology aligns with strategies employed for analogous kinase inhibitors, such as (R)-2-amino-dihydropteridinone derivatives targeting vaccinia-related kinase 1 (VRK1) .

Structural Modifications

Modifying the R1 and R2 substituents (Figure 1) significantly alters biological activity:

-

R1 (Position 7): Longer alkyl chains (e.g., propargyl) enhance binding to kinase ATP pockets by occupying hydrophobic cavities .

-

R2 (Amino Group): Acylation or sulfonation improves metabolic stability but may reduce solubility.

Biological Activity and Mechanistic Insights

Role in Folate Metabolism

Although direct evidence is lacking, structural similarities to folic acid intermediates suggest potential involvement in:

-

Tetrahydrofolate (THF) Biosynthesis: Dihydropteridin derivatives are precursors to dihydropteroic acid, a key THF intermediate .

-

One-Carbon Transfer Reactions: Critical for nucleotide synthesis and methylation processes.

Pharmaceutical Applications

Anticancer Therapeutics

Kinase inhibitors derived from dihydropteridinones are under investigation for oncology:

| Compound | Target Kinase | IC50 (nM) | Clinical Phase |

|---|---|---|---|

| BI-D1870 | RSK2/VRK1 | 10–100 | Preclinical |

| Analog 2 | VRK1 | 31.5 | Preclinical |

These compounds disrupt cell proliferation by interfering with mitotic signaling pathways .

Antimicrobial Agents

Pteridine analogs inhibit dihydrofolate reductase (DHFR) in pathogens, a mechanism exploited by antifolates like trimethoprim. Methyl-substituted variants may overcome resistance mutations .

Related Compounds and Comparative Analysis

Folic Acid Impurities

Pharmaffiliates lists structurally related impurities, highlighting their regulatory significance :

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| 2-Amino-7-ethyl-4(3H)-pteridinone | C8H9N5O | Ethyl substituent at position 7 |

| 7,8-Dihydropteroic Acid | C14H12N6O4 | Core folate intermediate |

Kinase Inhibitor Derivatives

Co-crystal structures reveal that propargyl-substituted dihydropteridinones (e.g., Compound 2 in ) exhibit enhanced VRK1 affinity due to optimized van der Waals interactions with Phe48 and Lys71 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume